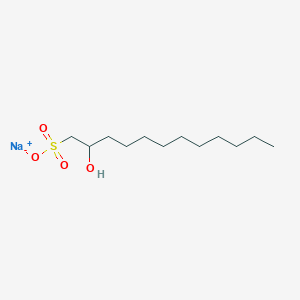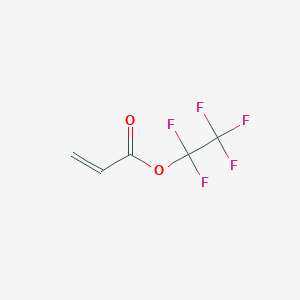
1,1-Dibromo-2,2-diphenylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-2,2-diphenylcyclopropane (DBDCP) is a cyclopropane compound that has been widely used in the past as a pesticide and nematocide. However, due to its harmful effects on human health and the environment, its use has been banned in many countries. Despite this, DBDCP remains of interest to the scientific community due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,1-Dibromo-2,2-diphenylcyclopropane is not fully understood, but it is believed to act as a potent inhibitor of spermatogenesis in males. It has also been shown to have cytotoxic effects on various cell lines.
Biochemical and Physiological Effects
1,1-Dibromo-2,2-diphenylcyclopropane has been shown to have a variety of harmful effects on human health. It is a known carcinogen and has been linked to various types of cancer, including testicular cancer. It has also been shown to have toxic effects on the liver, kidneys, and reproductive system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Dibromo-2,2-diphenylcyclopropane has a number of advantages as a chemical intermediate, including its high reactivity and unique chemical properties. However, its use is limited by its toxicity and potential harm to human health and the environment.
Direcciones Futuras
There are a number of potential future directions for research on 1,1-Dibromo-2,2-diphenylcyclopropane. These include further investigation into its mechanism of action and potential applications in the synthesis of novel compounds and materials. Additionally, research into the development of safer and more environmentally friendly alternatives to 1,1-Dibromo-2,2-diphenylcyclopropane is needed.
Aplicaciones Científicas De Investigación
1,1-Dibromo-2,2-diphenylcyclopropane has been the subject of extensive research due to its potential application as a chemical intermediate in the synthesis of various compounds. It has also been investigated for its potential use in the production of polymers and other materials.
Propiedades
Número CAS |
17343-74-7 |
|---|---|
Fórmula molecular |
C15H12Br2 |
Peso molecular |
352.06 g/mol |
Nombre IUPAC |
(2,2-dibromo-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H12Br2/c16-15(17)11-14(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
QHZSIIJMQUCZGT-UHFFFAOYSA-N |
SMILES |
C1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
17343-74-7 |
Sinónimos |
1,1-Dibromo-2-2-diphenylcyclopropane |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

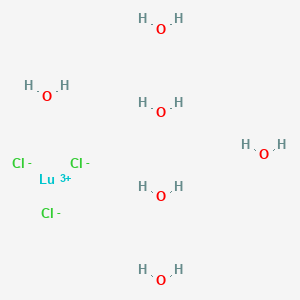
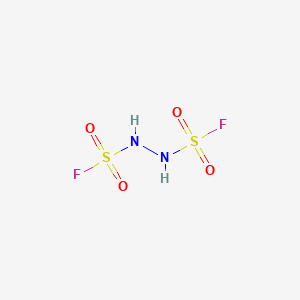

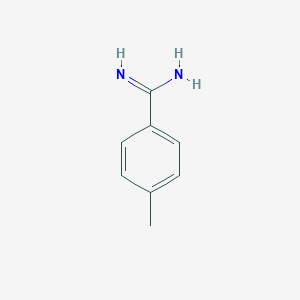
![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)

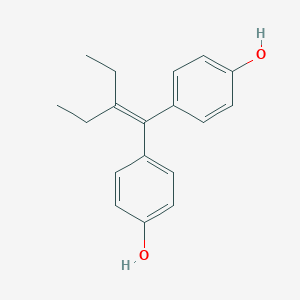
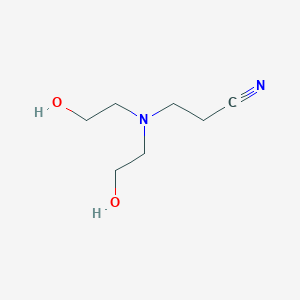
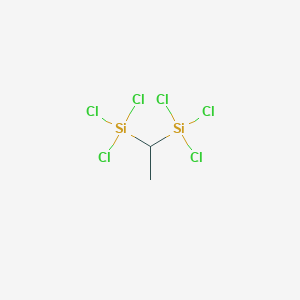
![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)


